1-Propyl-1H-benzoimidazol-2-ylamine
Overview
Description
Synthesis Analysis
- The synthesis of 1-Propyl-1H-benzoimidazol-2-ylamine and its derivatives often involves reactions with various reagents. For instance, 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives were synthesized using a process involving 2-(α-bromo benzyl) benzimidazole and Schiff bases reaction, demonstrating a method for creating structurally related compounds (Sharma, Kohli, & Sharma, 2010).
Molecular Structure Analysis
- X-ray diffraction analysis has been employed to determine the crystal and molecular structure of some benzoimidazole derivatives, offering insights into the molecular configuration and interactions of these compounds (Benvenuti et al., 1997).
Chemical Reactions and Properties
- The chemical properties of benzoimidazole derivatives have been explored through various reactions. For example, the synthesis of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety, derived from 2-chloromethyl-1H-benzoimidazole, shows the versatility of benzoimidazole derivatives in forming new chemical structures with potential biological activities (Zhou, Li, Zhang, & Jiang, 2013).
Physical Properties Analysis
- The physical properties of these compounds can be characterized using various spectroscopic techniques, such as 1H NMR, 13C NMR, and FT-IR, as demonstrated in studies involving N-(1H-benzimidazol-2-yl)-N′-benzyl propionamidine (Raouafi, Freytag, Jones, & Benkhoud, 2007).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, of benzoimidazole derivatives can be inferred from their synthesis and structural analysis. For example, the synthesis and characterization of benzenesulfonyl derivatives of benzoimidazol-2-ylamine revealed insights into the conjugative effects and potential intramolecular interactions of these compounds (Benvenuti, Severi, Vampa, Malmusi, & Antolini, 1995).
Scientific Research Applications
DNA Interaction and Fluorescent Staining
1-Propyl-1H-benzoimidazol-2-ylamine and its analogues have been explored for their ability to interact with DNA, particularly in binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This interaction has facilitated their use as fluorescent DNA stains, allowing for the visualization of cellular and nuclear structures in biological research. Such compounds are instrumental in plant cell biology for chromosomal and nuclear staining, as well as in the assessment of nuclear DNA content via flow cytometry. Their applications extend beyond staining, serving as radioprotectors and topoisomerase inhibitors, which opens avenues for drug design and molecular studies on DNA sequence recognition and binding (Issar & Kakkar, 2013).
Chemistry and Properties of Benzimidazole Derivatives
The chemical versatility and properties of benzimidazole derivatives, including 1-Propyl-1H-benzoimidazol-2-ylamine, have been extensively reviewed. These compounds exhibit a wide range of spectroscopic, structural, magnetic, biological, and electrochemical activities. The comprehensive analysis of these derivatives has identified gaps in current knowledge, suggesting potential areas for future research, particularly in unexplored analogues of the benzimidazole family. Such investigations could lead to novel applications in various scientific and pharmacological fields (Boča, Jameson, & Linert, 2011).
Pharmacological Potential in Anesthesia
Research has identified benzimidazole derivatives, such as remimazolam, as promising candidates in anesthesiology due to their rapid onset and short duration of action. These properties make them ideal for use in procedural sedation, general anesthesia, and potentially in the sedation of specific populations, including the elderly and patients with liver or kidney insufficiency. The exploration of these compounds in anesthesia showcases their significant therapeutic potential and underscores the importance of continued investigation into their clinical applications (Wang et al., 2022).
Antifungal and Antimicrobial Applications
Benzimidazole fungicides, including derivatives of 1-Propyl-1H-benzoimidazol-2-ylamine, play a crucial role in agriculture and veterinary medicine. These compounds act as specific inhibitors of microtubule assembly by binding to the tubulin molecule. Their widespread use and the resulting research into their mode of action have not only advanced our understanding of fungal cell biology and microtubule organization but have also highlighted their potential in developing new antifungal and antimicrobial therapies (Davidse, 1986).
Safety And Hazards
Future Directions
While specific future directions for “1-Propyl-1H-benzoimidazol-2-ylamine” are not mentioned, benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide range of biological activities . This suggests that “1-Propyl-1H-benzoimidazol-2-ylamine” could potentially be explored further in this context.
properties
IUPAC Name |
1-propylbenzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h3-6H,2,7H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKUHRRJQCKXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355409 | |
Record name | 1-Propyl-1H-benzoimidazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1H-benzoimidazol-2-ylamine | |
CAS RN |
57667-50-2 | |
Record name | 1-Propyl-1H-benzoimidazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-propyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.